2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide
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Overview
Description
2,4-Dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H12Cl2N2O2S It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms, a dimethylsulfamoyl group, and a dimethylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide typically involves the reaction of 2,4-dichlorobenzoic acid with dimethylamine and chlorosulfonic acid. The reaction is carried out in the presence of a catalyst such as sodium sulfate and a solvent like N-methyl-2-pyrrolidone (NMP). The process involves sulfurization, followed by the addition of dimethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but lacks the dimethylbenzamide group.
2,4-Dichloro-5-methylbenzenesulfonamide: Contains a methyl group instead of the dimethylsulfamoyl group.
Uniqueness
2,4-Dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C11H14Cl2N2O3S |
---|---|
Molecular Weight |
325.2 g/mol |
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-14(2)11(16)7-5-10(9(13)6-8(7)12)19(17,18)15(3)4/h5-6H,1-4H3 |
InChI Key |
ANOVDNKHQQMPNW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
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